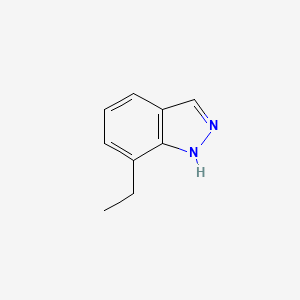
7-ethyl-1H-indazole
货号 B8456632
分子量: 146.19 g/mol
InChI 键: UCFNXMRHHCYKHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08658646B2
Procedure details


To a solution of 5-bromo-7-ethyl-1H-indazole (900 mg, 4.00 mmol) in ethanol (16.0 mL) flushed with nitrogen was added palladium on carbon (128 mg, 1.2 mmol) and the mixture stirred under H2 at 1 atm. After 70 h the reaction was filtered over a pad of celite. The filtrate was collected and concentrated. The residue was dissolved in ethanol and 80 mg of palladium on carbon was added and stirred under H2 at 1 atm. After 3 h another 80 mg of palladium on carbon was added and stirred under H2 at 1 atm. After 16 h the reaction was filtered through a pad of celite. The filtrate was collected and concentrated. The yellow solid obtained was triturated with ether, filtered and dried under vacuum to give 7-ethyl-1H-indazole (771 mg, 5.27 mmol, 119%) as an off white solid. This was used directly without further purification. MS (M+H)+=146.8; 1H NMR (CDCl3) δ: 8.54 (s, 1H), 7.78 (d, J=8.2 Hz, 1H), 7.59 (d, J=7.1 Hz, 1H), 7.43 (t, J=7.1 Hz, 1H), 3.25 (q, J=7.4 Hz, 2H), 1.48 (t, J=7.5 Hz, 3H).



Name
Yield
119%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH2:11][CH3:12])[CH:10]=1)[NH:7][N:6]=[CH:5]2>C(O)C.[Pd]>[CH2:11]([C:9]1[CH:10]=[CH:2][CH:3]=[C:4]2[C:8]=1[NH:7][N:6]=[CH:5]2)[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)CC
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
128 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred under H2 at 1 atm
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 70 h the reaction was filtered over a pad of celite
|
|
Duration
|
70 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
80 mg of palladium on carbon was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred under H2 at 1 atm
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After 3 h another 80 mg of palladium on carbon was added
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred under H2 at 1 atm
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 16 h the reaction was filtered through a pad of celite
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=CC=C2C=NNC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.27 mmol | |
| AMOUNT: MASS | 771 mg | |
| YIELD: PERCENTYIELD | 119% | |
| YIELD: CALCULATEDPERCENTYIELD | 131.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
